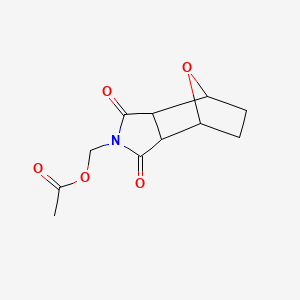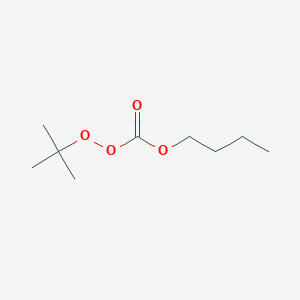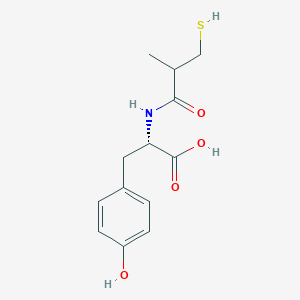
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound with a unique structure that includes a sulfanyl group and a tyrosine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 2-methyl-3-sulfanylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group, forming a simpler derivative.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives without the sulfanyl group.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced blood pressure in the case of antihypertensive applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Uniqueness
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to its specific structure, which includes both a sulfanyl group and a tyrosine moiety. This combination allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
Propriétés
Numéro CAS |
72634-63-0 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-8(7-19)12(16)14-11(13(17)18)6-9-2-4-10(15)5-3-9/h2-5,8,11,15,19H,6-7H2,1H3,(H,14,16)(H,17,18)/t8?,11-/m0/s1 |
Clé InChI |
WQAWZNCSCFDUHI-LYNSQETBSA-N |
SMILES isomérique |
CC(CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


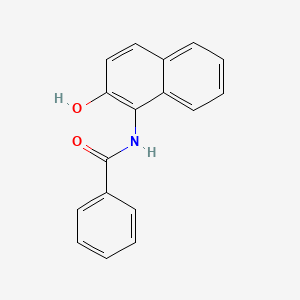

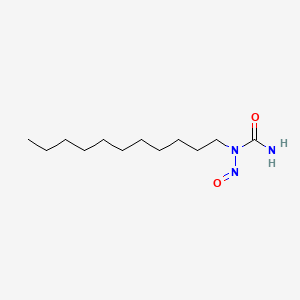
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
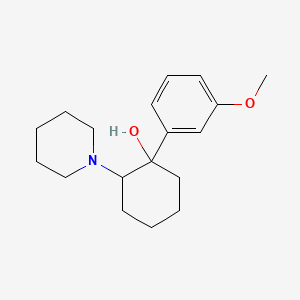
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
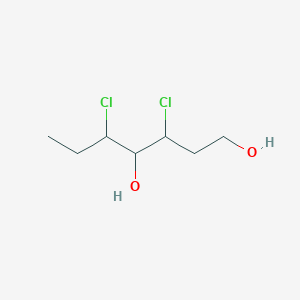

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
